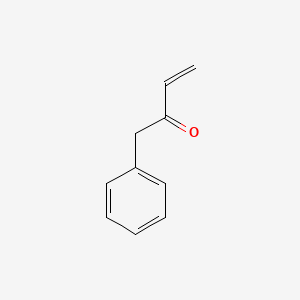

1-phenylbut-3-en-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUXNCQDACBMKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190892 | |

| Record name | 1-Phenyl-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37442-55-0 | |

| Record name | 1-Phenyl-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037442550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways for 1 Phenylbut 3 En 2 One

Direct Synthetic Routes

Direct synthesis focuses on constructing the 1-phenylbut-3-en-2-one skeleton in a minimal number of steps, often relying on powerful catalytic systems or specific precursor transformations.

Catalyzed Condensation Methodologies

Catalyzed condensation reactions are a cornerstone for the synthesis of α,β-unsaturated ketones like this compound. The Claisen-Schmidt condensation, involving the reaction of an aldehyde (benzaldehyde) with a ketone (acetone), is a classic and efficient method. d-nb.info This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH), often under microwave irradiation to improve yields and reduce reaction times. d-nb.info

An alternative, environmentally friendly approach utilizes calcium hydroxide (Ca(OH)₂) as a cheap and mild base catalyst in a dilute aqueous ethanol (B145695) solvent. rhhz.net This method is practical for both laboratory and industrial-scale synthesis, as the product can often be isolated by simple filtration. rhhz.net

While direct ruthenium-catalyzed cyclization to form this compound is not prominently documented, ruthenium catalysts are known to be effective in related transformations. For instance, a ruthenium-catalyzed coupling of pent-2-yne-1,5-diols with Michael acceptors has been developed for the synthesis of β-hydroxyenones, which are structurally related to the target compound. lookchem.com

Transformations from Precursors

The synthesis of this compound from specific precursors like 2,4,6-trinitrobenzenesulfonic acid and phenylacetic acid is not widely described in the surveyed literature. However, the compound is readily synthesized from various other well-established precursors. lookchem.com

Common starting materials include:

Phenylacetone (B166967) : Condensation of phenylacetone with N,N-dimethylformamide-dimethylacetal (DMF-DMA) yields an enaminone intermediate which is related to the target structure. tsijournals.com

Benzaldehyde (B42025) : As mentioned, the base-catalyzed condensation of benzaldehyde with acetone (B3395972) is a primary route. d-nb.infogoogle.com

Phenylacetyl Chloride : This acyl chloride can serve as a precursor in Friedel-Crafts type reactions. lookchem.com

1-Phenylbut-3-en-2-ol (B2946043) : The oxidation of the corresponding secondary alcohol, 1-phenylbut-3-en-2-ol, provides a direct pathway to the ketone. lookchem.comnih.gov

Multi-Step Conversions for Complex Derivative Synthesis

This compound can be a starting point or an intermediate in the synthesis of more complex molecules and derivatives.

Oxidative and Dehydrochlorination Strategies

Acylation : Friedel-Crafts acylation of benzene (B151609) with 4-chlorobutyryl chloride. researchgate.netchemicalpapers.com

Bromination : Introduction of a bromine atom at the α-methylene position. researchgate.netchemicalpapers.com

Substitution : The bromo group is substituted with a hydroxyl group using lithium hydroxide. researchgate.netchemicalpapers.com

Oxidation : The resulting α-hydroxyketone is oxidized to a 1,2-diketone using an oxidizing agent like potassium dichromate. researchgate.netchemicalpapers.comresearchgate.net

Dehydrochlorination : The final step involves the elimination of hydrogen chloride to introduce the vinyl group, yielding 1-phenylbut-3-ene-1,2-dione. researchgate.netchemicalpapers.comresearchgate.net

Another relevant strategy involves the dehydrochlorination of sulfenylated intermediates to produce sulfenyl enaminones. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Studies have focused on screening catalysts, solvents, temperature, and reaction times. For the Claisen-Schmidt condensation, various catalysts have been explored beyond simple bases, including Lewis acids like InCl₃ and FeCl₃. d-nb.info

In the bromination of related α,β-unsaturated ketones, extensive optimization has been performed. acs.org Key findings show that the choice of acid, solvent, temperature, and reaction time significantly impacts the ratio of mono- to di-brominated products. For instance, using selenium dioxide and p-toluenesulfonic acid at elevated temperatures can drive the reaction towards a specific product. acs.org Palladium-catalyzed reactions also show a strong dependence on the specific ligand, base, and solvent system used, with conditions being screened to maximize yield. nih.gov

Table 1: Optimization of Reaction Conditions for Ketone Synthesis

| Entry | Substrate(s) | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

| 1 | Benzaldehyde, Acetone | NaOH (aq) | None | MW | - | Quantitative | d-nb.info |

| 2 | (E)-4-phenylbut-3-en-2-one, Benzaldehyde | Ca(OH)₂ | EtOH/H₂O | 80 | 48 | 81 | rhhz.net |

| 3 | 1-phenylbut-3-en-1-one, Acetohydrazide | PdBr₂ | DCE/ⁱPrOH | 100 | 24 | 82 | nih.gov |

| 4 | Benzylidene acetone, NBS | SeO₂, PTSA | Toluene | 50 | 0.5 | 84 (mono-bromo) | acs.org |

| 5 | Tertiary alcohol, Diazomalonate | fac-Ir(ppy)₃ | DMF | RT | 24 | 72 | rsc.org |

Industrial-Scale Synthesis and Process Intensification Considerations

Translating laboratory procedures to an industrial scale requires a focus on cost-effectiveness, safety, efficiency, and scalability. For the synthesis of compounds like this compound, process intensification is a key goal. acs.org

A major step in process intensification is the shift from traditional batch reactors to continuous flow microreactors. acs.org Continuous flow systems offer superior heat and mass transfer, leading to shorter reaction times, higher purity, and improved safety. This technology is particularly advantageous for managing exothermic reactions and handling hazardous intermediates.

For the Claisen-Schmidt condensation, using inexpensive and mild catalysts like Ca(OH)₂ is highly desirable for industrial applications. rhhz.net The ability to use green solvents like aqueous ethanol and the precipitation of the product for easy isolation by filtration are significant advantages that simplify downstream processing and reduce waste. rhhz.net Advanced purification techniques, such as fractional distillation under reduced pressure, are employed to achieve high product purity on an industrial scale.

Table 2: Industrial vs. Laboratory-Scale Synthesis Considerations

| Factor | Laboratory-Scale Synthesis | Industrial-Scale Synthesis |

| System | Batch reactors (e.g., round-bottom flasks) | Continuous flow reactors, large batch reactors |

| Catalyst | Often uses expensive or specialized catalysts | Prioritizes cheap, robust, and recyclable catalysts (e.g., Ca(OH)₂) rhhz.net |

| Solvent | Wide variety, including chlorinated solvents | Focus on green, safe, and easily recoverable solvents (e.g., aqueous ethanol) rhhz.net |

| Purification | Column chromatography, preparative TLC | Fractional distillation, crystallization, filtration rhhz.net |

| Process Control | Manual monitoring (e.g., TLC) | Automated process control for temperature, pressure, and flow rates |

| Goal | Synthesis of novel compounds, proof-of-concept | High throughput, cost-efficiency, safety, process intensification acs.org |

Chemical Reactivity and Transformation Mechanisms of 1 Phenylbut 3 En 2 One

Addition Reactions

Addition reactions are a cornerstone of the chemical behavior of 1-phenylbut-3-en-2-one, targeting either the carbonyl group or the conjugated system.

Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the conjugated double bond (1,4-addition or conjugate addition). The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group, leading to the formation of tertiary alcohols. In contrast, softer nucleophiles, like cuprates, preferentially undergo 1,4-addition.

The reduction of this compound and related compounds with hydride reagents like lithium aluminum hydride (LAH) can also lead to a mixture of products. ni.ac.rs The reaction can produce phenylbut(en)ols and phenylbut(en)ones, indicating that both the carbonyl group and the double bond can be reduced. ni.ac.rs

The Michael addition, a classic example of conjugate addition, is a widely employed carbon-carbon bond-forming reaction. In the context of enones like this compound, this reaction involves the addition of a soft nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated system.

A notable example is the conjugate addition of nitromethane (B149229) to enones, which is a key step in the synthesis of various important organic molecules. acs.orgnih.gov This reaction can be catalyzed by chiral organocatalysts, such as chiral quaternary ammonium (B1175870) salts or tert-leucine-derived chiral diamines, to achieve high enantioselectivity. acs.orgacs.orgnih.gov These catalysts facilitate the formation of a chiral intermediate that directs the stereochemical outcome of the addition, leading to the synthesis of chiral γ-nitro ketones. acs.org The use of primary-amine thioureas as organocatalysts has also been explored, with the reaction mechanism potentially proceeding through either base catalysis or iminium ion activation. researchgate.net

The scope of this reaction is broad, encompassing cyclic and acyclic enones with various substituents. acs.orgnih.gov High yields and excellent enantioselectivity have been reported for the addition of nitromethane to a range of β-alkyl and β-aryl acyclic enones. acs.org The reaction is also amenable to large-scale synthesis. acs.org

Table 1: Examples of Organocatalytic Michael Addition of Nitromethane to Enones

| Catalyst Type | Enone Type | Enantioselectivity (ee) | Reference |

| tert-Leucine-derived diamine | Cyclic and acyclic | Excellent | acs.orgnih.gov |

| Chiral quaternary ammonium salts | Acyclic | High (up to 95% ee) | acs.orgnih.gov |

| Primary-amine thiourea (B124793) | Acyclic (4-phenylbut-3-en-2-one) | Investigated | researchgate.net |

The halogenation of α,β-unsaturated ketones like this compound can lead to the formation of various halogenated derivatives. For instance, the bromination of 4-arylbut-3-en-2-ones using N-bromosuccinimide (NBS) in the presence of selenium dioxide and p-toluenesulfonic acid can yield α′-bromo or α′,α′-dibromo derivatives depending on the reaction conditions. researchgate.net

Furthermore, the reaction of β,γ-unsaturated compounds, which can be related to isomers of this compound, with sources of chlorine atoms like trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS) can initiate cascade cyclization reactions. scirp.org These reactions proceed through a radical mechanism, where a chlorine radical adds to the double bond, initiating a cyclization process that can lead to the formation of heterocyclic structures like isoxazolines and pyrazolines. scirp.org

Conjugate Addition Reactions (e.g., Michael-type additions with nitromethane to related enones)

Cyclization Reactions

The structural framework of this compound and its derivatives provides a template for the construction of various cyclic and polycyclic systems through cyclization reactions.

Intramolecular cycloaddition reactions offer a powerful strategy for the synthesis of complex cyclic molecules from linear precursors. In a notable example, trifluorinated analogues of this compound undergo a stereoselective reaction with arenes in the presence of a superacid like trifluoromethanesulfonic acid (TfOH) to form trans-1,3-diaryl-1-trifluoromethylindanes. researchgate.net This reaction proceeds through the protonation of the enone system, generating a reactive dicationic intermediate that undergoes a formal [4+2] cycloaddition with the arene. researchgate.net The stereoselectivity is attributed to the steric interactions in the transition state, favoring the formation of the trans isomer. researchgate.net

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. Enones are excellent substrates for such transformations.

For instance, the reaction of enones with cyanoacetamide in the presence of a base can lead to the formation of 3-cyano-2-pyridones. researchgate.net This process involves a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization. researchgate.net

Furthermore, enones can participate in cascade reactions to form azabicyclic frameworks. For example, the reaction of endocyclic N-acyliminium ions, which can be generated from related precursors, with enones can lead to the stereoselective synthesis of amido and phenyl azabicyclic derivatives through a tandem aza-Prins-Ritter/Friedel-Crafts type reaction. nii.ac.jp Similarly, aza-Diels-Alder reactions between in situ generated enones and suitable dienophiles can produce highly substituted tetrahydroquinolines. researchgate.net The synthesis of 3-azabicyclo[3.3.1]nonanes, which possess various biological activities, often involves cyclization reactions of precursors derived from enones. europeanreview.org

Intramolecular Cycloaddition Mechanisms (e.g., formation of indanes from trifluorinated analogues)

Reduction and Oxidation Chemistry

The dual reactivity of the ketone and alkene functional groups in this compound allows for a rich and varied landscape of reduction and oxidation chemistry. The specific reaction conditions and reagents employed dictate the chemoselectivity, leading to a range of valuable synthetic intermediates.

The reduction of the α,β-unsaturated ketone system in phenylbutenones can be selectively directed towards either the carbonyl group (1,2-reduction) to yield an allylic alcohol, or the carbon-carbon double bond (conjugate or 1,4-reduction) to produce a saturated ketone.

Ketone Reduction (1,2-Reduction): Highly selective 1,2-reduction of the ketone functionality can be achieved using specialized catalytic systems. For instance, the enantioselective 1,2-reduction of (E)-4-phenylbut-3-en-2-one has been successfully accomplished using a Nickel Hydride (NiH) catalyst with a chiral oxazoline (B21484) ligand (t-Bu-Pmrox). byjus.com This method yields the corresponding α-chiral allylic alcohol, (R)-4-phenylbut-3-en-2-ol, with excellent yield (99%) and enantioselectivity (>99% ee), demonstrating remarkable ambidoselectivity for 1,2- over 1,4-reduction. byjus.com

In contrast, more conventional reducing agents may lead to a mixture of products. The reduction of (E)-1-(4'-hydroxyphenyl)but-1-en-3-one with sodium borohydride (B1222165) in the presence of nickel(II) chloride resulted in a mixture of both the 1,2-reduction product (the corresponding alcohol) and the 1,4-reduction product (the saturated ketone). iucr.org

Alkene Reduction (1,4-Reduction or Conjugate Reduction): Selective reduction of the carbon-carbon double bond is also a valuable transformation. A method for the conjugate reduction of α,β-unsaturated ketones, including 4-phenylbutenone, employs 1,3-Dimethyl-2-phenylbenzimidazoline (DMBI) as a hydride donor in the presence of a Lewis acid like aluminum chloride (AlCl₃). youtube.com This system effectively reduces the alkene moiety while leaving the carbonyl group intact. youtube.com Furthermore, biocatalysis using filamentous fungi, such as Mucor circinelloides, has shown potential for the efficient reduction of the C=C bond in unsaturated ketones. thegoodscentscompany.com

The following table summarizes various reduction methods for phenylbutenone systems:

| Reagent/Catalyst | Substrate Example | Primary Product Type | Selectivity | Reference |

|---|---|---|---|---|

| NiH / t-Bu-Pmrox | (E)-4-Phenylbut-3-en-2-one | Allylic Alcohol | High 1,2-reduction | byjus.com |

| NaBH₄ / NiCl₂ | (E)-1-(4'-Hydroxyphenyl)but-1-en-3-one | Mixture of Alcohol and Saturated Ketone | Mixed 1,2- and 1,4-reduction | iucr.org |

| DMBI / AlCl₃ | 4-Phenylbut-3-en-2-one | Saturated Ketone | High 1,4-reduction | youtube.com |

| Fungi (e.g., Mucor circinelloides) | Unsaturated Ketones | Saturated Ketone/Alcohol | C=C bond reduction | thegoodscentscompany.com |

The olefinic bond in this compound is susceptible to oxidative cleavage under specific conditions. Research into the Dauben–Michno oxidative transposition of the cyanohydrin derived from 4-phenylbutenone revealed that instead of the expected rearrangement, the reaction primarily yielded benzaldehyde (B42025). dergipark.org.trlibretexts.org This outcome is attributed to the oxidative cleavage of the styrene-type double bond, which competes with the intended reaction pathway. dergipark.org.trlibretexts.org

A more direct method for oxidative cleavage has been demonstrated on related systems. An alkene precursor, N-[(1S,2S)-2-(1′-ethoxyethoxy)-1-phenylbut-3-en-1-yl]benzamide, undergoes efficient oxidative cleavage of its terminal double bond using a combination of potassium permanganate (B83412) (KMnO₄), sodium metaperiodate (NaIO₄), and potassium carbonate (K₂CO₃) in an acetone-water solvent system. masterorganicchemistry.com This reaction effectively breaks the C=C bond to yield a carboxylic acid. masterorganicchemistry.com Similarly, a regioselective oxidative cleavage of 1-arylbutadienes to cinnamaldehydes can be achieved using an iron(III) sulfate/O₂ system, highlighting another pathway for the oxidative transformation of conjugated systems. gsconlinepress.com

Beyond cleavage, phenylbutenones have been noted for their ability to act as oxygen radical scavengers, which is relevant in the context of inhibiting lipid peroxidation. libretexts.org This suggests an interaction with reactive oxygen species, which is a facet of their oxidative chemistry. libretexts.org

Selective Reduction of Ketone and Alkene Functional Groups (e.g., reduction of related phenylbutenones)

Derivatization and Functional Group Interconversions

The ketone and alkene moieties of this compound serve as handles for a variety of derivatization reactions, enabling its conversion into other important functional groups.

Alcohol Formation: As detailed in the reduction chemistry section (3.3.1), the most direct derivatization is the conversion of the ketone to a secondary alcohol. The 1,2-reduction of this compound or its isomers yields 1-phenylbut-3-en-2-ol (B2946043). byjus.comiucr.org Highly selective methods can produce this allylic alcohol in high yield. byjus.com

| Reagent/Catalyst | Substrate | Product | Reference |

|---|---|---|---|

| NiH / t-Bu-Pmrox / Pinacolborane | (E)-4-Phenylbut-3-en-2-one | (R)-4-Phenylbut-3-en-2-ol | byjus.com |

| NaBH₄ / CeCl₃ | (E)-4-(3,4,5-Trifluorophenyl)but-3-en-2-one | 4-(3,4,5-Trifluorophenyl)but-3-en-2-ol | researchgate.net |

Amine Formation: The introduction of an amine functionality can be achieved through a multi-step process involving an intermediate derivative. For example, the oxime of 4-phenylbutenone, formed by reacting the ketone with hydroxylamine, can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄). Current time information in Bangalore, IN. This two-step sequence effectively converts the carbonyl group into an amino group. Current time information in Bangalore, IN.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, formed by the condensation reaction between a primary amine and a carbonyl compound (ketone or aldehyde). byjus.comlibretexts.org This reaction is typically acid-catalyzed and reversible, with the removal of water driving the equilibrium towards the imine product. youtube.comlibretexts.org The reaction rate is often optimal under mildly acidic conditions (around pH 5), as sufficient acid is needed to protonate the hydroxyl intermediate for elimination as water, while avoiding excessive protonation that would render the amine non-nucleophilic. libretexts.orgunacademy.com

While specific studies on this compound are not prevalent, the formation of Schiff bases from structurally similar compounds like benzoylacetone (B1666692) (which exists in tautomeric equilibrium with its enol form, (Z)-4-hydroxy-4-phenylbut-3-en-2-one) is well-documented.

Research Findings:

A Schiff base ligand, ((3E)-3-((Z)-4-hydroxy-4-phenylbut-3-en-2-ylideneamino)propane-1,2-diol), was synthesized via the reflux condensation of benzoylacetone and 3-aminopropane-1,2-diol in methanol. mdpi.com

The known Schiff base, 3-(2-aminophenylamino)-1-phenylbut-2-en-1-one, is formed from the 1:1 condensation of o-phenylenediamine (B120857) and benzoylacetone. uq.edu.au

A molybdenum(VI) complex was formed using a Schiff base ligand prepared from isonicotinohydrazide and benzoylacetone. iucr.org

The general mechanism for Schiff base formation from a ketone and a primary amine proceeds as follows:

Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination: The lone pair on the nitrogen forms a double bond with the carbon, eliminating a molecule of water.

Deprotonation: A base (like water or the amine itself) removes the proton from the nitrogen to yield the neutral imine. libretexts.orglibretexts.org

Catalysis in Reactions Involving 1 Phenylbut 3 En 2 One and Its Analogues

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and primary amine-thioureas have proven to be effective catalysts for Michael additions to enones and related compounds. These bifunctional catalysts operate through a mechanism involving the formation of an enamine intermediate from the ketone donor, while the thiourea (B124793) moiety activates the Michael acceptor through hydrogen bonding.

In the context of reactions related to 1-phenylbut-3-en-2-one, primary amine-thiourea catalysts have been successfully employed in the asymmetric Michael addition of ketones to α,β-unsaturated nitro compounds. scispace.com The primary amine group on the catalyst reacts with the ketone to form a nucleophilic enamine. scispace.com Simultaneously, the thiourea group forms a double hydrogen bond with the nitro group of the acceptor, enhancing its electrophilicity and directing the stereochemical outcome of the reaction. scispace.com For instance, the reaction between acetophenone (B1666503) and various aromatic nitroolefins, catalyzed by a primary amine-thiourea derived from (1S,2S)-diphenylethylenediamine, afforded Michael adducts in good yields (43–71%) and high enantioselectivities (95–98% ee). rsc.org Similarly, the addition of acetone (B3395972) to nitroolefins in the presence of an acid co-catalyst resulted in high yields (69–99%) and excellent enantioselectivities (88–92% ee). rsc.org

The development of these organocatalytic systems has provided a valuable alternative to metal-based catalysts, often offering milder reaction conditions and avoiding toxic metal residues in the products. scispace.com The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for specific substrates. nih.gov

Transition Metal Catalysis

Transition metals play a pivotal role in a vast array of organic transformations, and their application in the chemistry of this compound and its analogues is extensive. Ruthenium, palladium, nickel, and iridium complexes have all been shown to catalyze unique and synthetically useful reactions.

Ruthenium-Catalyzed Transformations

Ruthenium catalysts are particularly effective in mediating cyclization reactions. For example, N-substituted benzamides react with allylic alcohols, including the related 1-phenylbut-3-en-2-ol (B2946043), in the presence of a ruthenium catalyst, [{RuCl2(p-cymene)}2], along with AgSbF6 and Cu(OAc)2·H2O, to produce 3-substituted isoindolinone derivatives. rsc.org In a specific instance, the reaction with 1-phenylbut-3-en-2-ol yielded the corresponding cyclization product in 68% yield. rsc.org The proposed mechanism involves the formation of a five-membered ruthenacycle intermediate, which is supported by experimental evidence. rsc.org

Furthermore, ruthenium catalysts have been utilized in atom transfer radical cyclization (ATRC) reactions to construct complex molecular scaffolds. ub.edu These transformations highlight the versatility of ruthenium in facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. Microwave irradiation has also been shown to accelerate ruthenium-catalyzed reactions, often leading to reduced reaction times and increased yields. researchgate.net

Palladium and Nickel Catalysis in Related Systems

Palladium and nickel catalysts are widely used in cross-coupling and allylation reactions. In systems related to this compound, palladium-catalyzed allylic substitution of substrates like 4-phenylbut-3-en-2-yl acetate (B1210297) has been achieved with high regio- and enantioselectivities (up to 75% and 90% ee, respectively). acs.org These reactions typically proceed through the formation of a π-allyl palladium intermediate.

Nickel catalysis has been instrumental in the reductive cross-coupling of aryl halides with various partners. researchgate.net For instance, a dual photoredox and nickel catalysis system enables the allylation of aldehydes. researchgate.net Nickel catalysts, in conjunction with a reductant, can also facilitate the coupling of aryl carbamates and pivalates. issuu.com In the context of related α,β-unsaturated ketones, nickel-catalyzed 1,2-reduction of enones with pinacolborane provides access to α-chiral allylic alcohols in high yields and enantioselectivities. researchgate.net

| Catalyst System | Reaction Type | Substrate Analogue | Key Findings | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Allylation | Benzaldehyde (B42025) and Allyl stannanes | Mediates allylation via oxidative addition and transmetallation. | |

| InI/Ni(PPh₃)₄ | Allylation | Benzaldehyde and Allyl acetate | Synergistic catalysis provides high regioselectivity and 100% yield. | |

| Pd/L8 | Allylic Alkylation | 4-phenylbut-3-en-2-yl acetate | Achieved up to 75% regioselectivity and 90% ee. | acs.org |

| NiH catalyst | 1,2-Reduction | α,β-Unsaturated ketones | Provides α-chiral allylic alcohols with high yield and enantioselectivity. | researchgate.net |

Iridium-Catalyzed Reactions

Iridium catalysts are also effective in hydrogenation reactions. An iridium(III) complex containing an N-heterocyclic carbene with a primary amine donor has been shown to catalyze the hydrogenation of ketones like acetophenone. acs.org Furthermore, iridium-catalyzed double convergent 1,3-rearrangement/hydrogenation of allylic alcohols provides access to tertiary alcohols with two contiguous stereogenic centers with high enantioselectivity. nih.gov

Lewis Acid Catalysis and Its Role in Reactivity

Lewis acid catalysis plays a crucial role in activating carbonyl compounds and other functional groups, thereby influencing the reactivity and selectivity of reactions involving this compound and its analogues. The coordination of a Lewis acid to the carbonyl oxygen of the enone increases its electrophilicity, making it more susceptible to nucleophilic attack.

In reactions such as the Prins condensation, Lewis acids like Sn-Beta and Sn-MCM-41 have been shown to be effective catalysts. researchgate.net These solid acid catalysts are particularly noteworthy for their water resistance, which is a significant advantage in many industrial processes. researchgate.net Boron Lewis acids have been utilized to catalyze the regioselective hydrothiolation of conjugated dienes, a reaction that proceeds through the formation of an allyl cation intermediate after protonation of the diene by a thiol-boron Lewis acid complex. acs.org

The choice of Lewis acid can significantly impact the outcome of a reaction. For example, in the indium iodide/nickel-catalyzed allylation of benzaldehyde, indium iodide acts as a Lewis acid to activate the carbonyl group, facilitating the subsequent nickel-catalyzed nucleophilic addition.

Heterogeneous and Homogeneous Catalysis Systems

Both heterogeneous and homogeneous catalysis systems have been effectively applied to reactions involving this compound and its analogues, each offering distinct advantages.

Homogeneous catalysts, such as soluble transition metal complexes, often exhibit high activity and selectivity due to their well-defined active sites. unipd.it For example, a homogeneous polyester-based palladium macrocomplex has been used for the hydrogenation of (3E)-4-phenylbut-3-en-2-one. unipd.it This catalyst system combines the benefits of homogeneous catalysis with the ease of separation typically associated with heterogeneous catalysts, as it can be precipitated and recovered after the reaction. unipd.it

Heterogeneous catalysts, on the other hand, offer simplified product purification and catalyst recycling. Mesoporous aluminosilicates have been employed as catalysts for the synthesis of (E)-4-phenyl-3-buten-2-one from styrene (B11656) and acetic anhydride. google.com These materials possess a high surface area and tunable acidity, making them effective for a variety of organic transformations. Similarly, a heterogeneous Ru/CeO2 catalyst has been shown to be effective for the transfer-allylation from homoallyl alcohols to aldehydes, outperforming its homogeneous counterparts under certain conditions. rsc.org Metal-organic frameworks (MOFs) have also emerged as promising heterogeneous catalysts for condensation reactions due to their high concentration of Lewis acid sites. nih.govresearchgate.net

| Catalyst System | Type | Reaction | Substrate | Key Advantage | Reference |

|---|---|---|---|---|---|

| Polyester-based Pd macrocomplex | Homogeneous | Hydrogenation | (3E)-4-phenylbut-3-en-2-one | High activity and recyclability | unipd.it |

| Mesoporous aluminosilicate | Heterogeneous | Synthesis | Styrene and Acetic anhydride | High surface area and tunable acidity | google.com |

| Ru/CeO2 | Heterogeneous | Transfer-allylation | Homoallyl alcohols and Aldehydes | Effective and recyclable | rsc.org |

| Sn-Beta and Sn-MCM-41 | Heterogeneous | Carbonyl-Ene reaction | β-pinene and Paraformaldehyde | Water-resistant Lewis acid sites | researchgate.net |

| Cu3(BTC)2 and Fe(BTC) | Heterogeneous (MOF) | Condensation reactions | Aldehydes | High concentration of Lewis acid sites | nih.govresearchgate.net |

Mechanistic Investigations of 1 Phenylbut 3 En 2 One Transformations

Elucidation of Reaction Pathways and Intermediates

The study of reaction mechanisms involving 1-phenylbut-3-en-2-one, a β,γ-vinylarylketone, reveals a complex interplay of reactive intermediates and reaction pathways. Understanding these transient species and their transformations is crucial for controlling reaction outcomes and developing new synthetic methodologies.

Formation and Detection of Reactive Intermediates (e.g., triplet 1,2-biradicals from β,γ-vinylarylketones)

Photochemical excitation of β,γ-vinylarylketones like 2-methyl-1-phenylbut-3-en-1-one provides a method for generating triplet 1,2-biradicals through intramolecular sensitization. researchgate.netresearchgate.net Laser flash photolysis of 2-methyl-1-phenylbut-3-en-1-one at wavelengths of 266 and 308 nm leads to the formation of a triplet 1,2-biradical. researchgate.netpublish.csiro.au This transient species exhibits maximum absorption wavelengths (λmax) at 370 and 480 nm. researchgate.netpublish.csiro.au

The formation of this biradical occurs with a rate constant of 1.1 × 10⁷ s⁻¹, and it decays with a rate constant of 2.3 × 10⁵ s⁻¹. researchgate.netpublish.csiro.au The mechanism is supported by isoprene-quenching studies, which indicate that the biradical is formed via energy transfer from the triplet-excited state of the ketone's chromophore. researchgate.netpublish.csiro.au Density functional theory (DFT) calculations have been employed to confirm the identity of the triplet biradical and to validate the proposed formation mechanism. researchgate.netpublish.csiro.aupublish.csiro.au This demonstrates that intramolecular sensitization of simple alkenes can effectively produce triplet 1,2-biradicals where the two radical centers are located on adjacent carbon atoms. researchgate.netresearchgate.net

Table 1: Kinetic Data for Triplet 1,2-Biradical from a β,γ-Vinylarylketone

| Parameter | Value |

|---|---|

| Formation Rate Constant | 1.1 × 10⁷ s⁻¹ |

| Decay Rate Constant | 2.3 × 10⁵ s⁻¹ |

| λmax | 370 nm, 480 nm |

Data obtained from laser flash photolysis of 2-methyl-1-phenylbut-3-en-1-one. researchgate.netpublish.csiro.au

Role of Cationic Species and Protonation Equilibria in Reaction Progression

Cationic species and protonation are central to many transformations of this compound and related structures. In the presence of strong acids like trifluoromethanesulfonic acid (TfOH), the enone system can be protonated, leading to the formation of monocationic or dicationic species. researchgate.net These electrophilic intermediates can then react with arenes in Friedel-Crafts type reactions to form new carbon-carbon bonds. researchgate.net For example, the reaction of 1,1,1-trifluoro-4-phenylbut-3-en-2-one (B2689300) with arenes in TfOH proceeds through such cationic intermediates to yield 1,3-diaryl-substituted 1-trifluoromethylindanes. researchgate.net The stereoselectivity of these reactions is often explained by the π-stacking stabilization between phenyl groups in the cationic intermediates. researchgate.net

In organocatalysis, the formation of iminium ions from the reaction of an α,β-unsaturated carbonyl compound with a secondary amine is a key activation strategy. unibo.it This process lowers the LUMO of the enone, facilitating nucleophilic attack. unibo.it Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final product. unibo.it The stereochemical outcome of such reactions is often dictated by the steric environment of the chiral catalyst. unibo.it

Lewis acids also play a crucial role in activating the carbonyl group. For instance, indium iodide can act as a Lewis acid to activate a carbonyl group for nucleophilic addition. Similarly, BF₃·Et₂O is used to generate allene (B1206475) carbocations from propargylic alcohols, which can then undergo further reactions. rsc.org The choice of Lewis acid can be critical, as other common Lewis acids like AlCl₃, FeCl₃, InCl₃, and SnCl₄ may not be as effective in promoting certain transformations. rsc.org

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The kinetics and thermodynamics of reactions involving this compound provide insight into reaction feasibility and pathway preference. Computational chemistry has been used to study the iodine-catalyzed cis/trans isomerization of related alkenes, including 4-phenylbut-3-en-2-one. uregina.ca The study revealed that the iodo intermediates in the conventional three-step reaction path are generally weakly stable. uregina.ca The rate-determining step is the internal rotation of this iodo intermediate, with the barrier height influenced by steric hindrance. uregina.ca

Table 2: Calculated Energy Differences for Isomerization of Alkenes

| Compound | E (kJ mol⁻¹) |

|---|---|

| 2-butene | 5.35 |

| 4-phenylbut-3-en-2-one | 35.47 |

| 5-phenylpent-3-en-2-one | 21.13 |

| methyl 4-phenylbut-3-enoate | 2.56 |

Theoretical calculations on the relative energies of cis/trans isomers. uregina.ca

In the reduction of related diones, such as 1-phenylbutane-1,3-dione with lithium aluminum hydride (LiAlH₄), different products can be formed depending on the tautomeric equilibrium. The reduction of the diketo form yields diols, while the keto-enol form can lead to unsaturated alcohols and ketones. ni.ac.rs Mechanistic proposals suggest pathways involving more stable intermediates and better leaving groups are more likely, though competitive pathways are also possible. ni.ac.rs

Stereochemical Control and Selectivity in Organic Reactions

Controlling stereochemistry is a fundamental goal in organic synthesis. For reactions involving this compound and its derivatives, both diastereoselective and enantioselective methods have been developed.

Diastereoselective Synthesis of Complex Architectures

Diastereoselectivity is often achieved in cyclization reactions where the formation of one diastereomer is favored over others. For instance, the acid-catalyzed Prins cyclization of 1-phenyl-3-buten-1-ol (B1198909) with benzaldehyde (B42025) yields 2,6-diphenyl-4-hydroxytetrahydropyran with high diastereoselectivity. Similarly, a tandem aza-Prins-Ritter/Friedel-Crafts reaction of N-homoallyl imides, initiated by boron trifluoride etherate, produces amido and phenyl hexahydroindolizinone derivatives as single diastereomers in excellent yields. sci-hub.se The endo-trig cyclization of 3-hydroxy-2-(phenylbut-3-en-1-yl)isoindolin-1-one with various nitriles also proceeds with high diastereoselectivity to form complex polycyclic structures. sci-hub.se

Enantioselective Catalysis and Its Mechanistic Basis

Enantioselective catalysis enables the synthesis of specific enantiomers of chiral molecules. The asymmetric 1,2-reduction of enones like (E)-4-phenylbut-3-en-2-one can be achieved using potassium borohydride (B1222165) with a chiral N,N'-dioxide-scandium(III) complex as a catalyst. acs.org This method produces optically active allylic alcohols in high yields and with excellent enantioselectivities (up to 95% ee). acs.org A proposed mechanism suggests the coordination of the scandium complex to the enone, which directs the hydride attack from the reductant to one face of the carbonyl group. acs.org

Organocatalysis also provides powerful tools for enantioselective transformations. For example, a multi-enzyme cascade reaction combining an ene-reductase (ER) and an alcohol dehydrogenase (ADH) has been used for the stereoselective synthesis of the odorous (3S)-stereoisomers of Muguesia® from (E)-3-methyl-4-phenylbut-3-en-2-one. polimi.it The ene-reductase first reduces the carbon-carbon double bond, and then the alcohol dehydrogenase reduces the carbonyl group, with the stereoselectivity of each step controlled by the specific enzyme used. polimi.it

Palladium-catalyzed asymmetric allylic substitution is another widely used method. acs.org Chiral ligands, such as phosphoramidites, are employed to control the enantioselectivity of the nucleophilic attack on a π-allyl palladium intermediate. acs.org

Advanced Spectroscopic and Diffractional Characterization for Structural and Mechanistic Elucidation of 1 Phenylbut 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR for Structure Determination and Reaction Monitoring

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of 1-phenylbut-3-en-2-one. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a wealth of information. For instance, the protons of the vinyl group and the phenyl ring typically appear in distinct regions of the spectrum, and their coupling constants can help to establish their connectivity. Similarly, ¹³C NMR provides the number of unique carbon environments and their electronic nature (e.g., carbonyl, aromatic, aliphatic).

These techniques are not only used for initial structure confirmation but are also invaluable for monitoring the progress of reactions involving this compound. researchgate.net By taking NMR spectra of the reaction mixture at different time points, chemists can track the disappearance of starting material signals and the appearance of product signals, thereby assessing reaction completion and identifying any intermediates or byproducts. researchgate.net For example, the reduction of the keto group or the double bond would lead to characteristic changes in the NMR spectrum, such as the disappearance of the carbonyl carbon signal in the ¹³C NMR or the appearance of new aliphatic proton signals in the ¹H NMR.

| ¹H NMR Data for this compound | |

| Proton | Chemical Shift (ppm) |

| Phenyl | 7.2-7.4 (m) |

| Olefinic (=CH) | 6.2-6.4 (m) |

| Olefinic (=CH₂) | 5.1-5.3 (m) |

| Methylene (-CH₂-) | 3.8 (s) |

| ¹³C NMR Data for this compound | |

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~198 |

| Phenyl (C) | ~134 |

| Phenyl (CH) | ~128-129 |

| Olefinic (=CH) | ~136 |

| Olefinic (=CH₂) | ~127 |

| Methylene (-CH₂-) | ~48 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Advanced NMR Techniques for Stereochemical Analysis

While ¹H and ¹³C NMR are excellent for determining the basic connectivity of atoms, more advanced techniques are often required to elucidate the stereochemistry of molecules. For derivatives of this compound or its reaction products that may contain stereocenters, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These experiments detect through-space interactions between protons that are close to each other, which can help to determine their relative stereochemistry.

For chiral derivatives, the use of chiral shift reagents or the synthesis of diastereomeric derivatives can allow for the determination of enantiomeric excess (ee) and absolute configuration by NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and providing information about its structure through fragmentation patterns. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures, allowing for the separation and identification of this compound even in the presence of other compounds. researchgate.netnih.gov The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (146.19 g/mol ), confirming its elemental composition. nih.gov The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, provides valuable structural information. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangements. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. rsc.orgrsc.orgbeilstein-journals.orgmdpi.com This high accuracy allows for the unambiguous determination of the elemental formula of this compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions.

| Mass Spectrometry Data for this compound | |

| Technique | Observation |

| GC-MS | Molecular Ion (M⁺) peak at m/z 146 |

| Characteristic fragmentation pattern | |

| HRMS | Exact mass measurement confirming the formula C₁₀H₁₀O |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the functional groups present in this compound. researchgate.netnih.govnih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the stretching vibration of the α,β-unsaturated ketone carbonyl group (C=O). researchgate.net Other characteristic peaks include those for the C=C stretching of the vinyl group and the aromatic ring, and the C-H stretching and bending vibrations. researchgate.net

Raman spectroscopy, on the other hand, is a light scattering technique. While it also provides information about vibrational modes, the selection rules are different from IR spectroscopy. Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C=C double bonds, which are often strong scatterers in Raman, would be readily identifiable. researcher.life

| Vibrational Spectroscopy Data for this compound | | | :--- | :--- | :--- | | Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | | C=O (Ketone) | IR | 1685 | | C=C (Olefinic) | IR/Raman | ~1640 | | C=C (Aromatic) | IR/Raman | ~1600, ~1450 | | C-H (Aromatic/Olefinic) | IR | ~3000-3100 | | C-H (Aliphatic) | IR | ~2850-3000 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.govresearchgate.netmdpi.com While obtaining suitable single crystals of this compound itself might be challenging, the structural analysis of its crystalline derivatives can provide invaluable information. researchgate.netresearchgate.net

The technique involves diffracting a beam of X-rays off the regularly spaced atoms in a crystal. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles. iucr.orgiucr.org For derivatives of this compound, X-ray crystallography can be used to unequivocally determine the stereochemistry, conformation, and intermolecular interactions in the solid state. researchgate.netresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, Dry Flash Chromatography)

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. sigmaaldrich.comrsc.org By using an appropriate column and solvent system, this compound can be separated from starting materials, reagents, and byproducts. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram. Chiral HPLC, using a chiral stationary phase, can be used to separate and quantify the enantiomers of chiral derivatives of this compound.

Dry Flash Chromatography is a preparative purification technique that is often used as a faster and more economical alternative to traditional column chromatography. researchgate.netni.ac.rs It involves applying the sample to a column of silica (B1680970) gel and eluting with a solvent gradient. ni.ac.rs This method is effective for the purification of multigram quantities of this compound. researchgate.netni.ac.rs

| Chromatographic Techniques for this compound | |

| Technique | Application |

| HPLC | Purity assessment, quantitative analysis, separation of enantiomers (with a chiral column) |

| Dry Flash Chromatography | Preparative purification of the compound |

Computational and Theoretical Studies on 1 Phenylbut 3 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and reactivity of 1-phenylbut-3-en-2-one. These methods are instrumental in elucidating the distribution of electrons and predicting the molecule's behavior in chemical transformations.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of this compound is characterized by a conjugated system that includes the phenyl ring, the carbonyl group, and the vinyl group. This extended π-system dictates the molecule's electronic properties. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding its reactivity.

In a related compound, 4-phenylbut-3-en-2-one, quantum chemistry calculations have shown that the local activity is primarily concentrated around the carbon, hydrogen, and oxygen atoms. electrochemsci.org This suggests that these atoms are the most likely sites for chemical reactions. The distribution of these active sites allows the molecule to align horizontally on a metal surface, facilitating multi-center adsorption through coordinate and feedback bonds. electrochemsci.org

Density Functional Theory (DFT) for Reactivity and Mechanism Validation

Density Functional Theory (DFT) is a powerful computational method used to investigate the reactivity of molecules and validate reaction mechanisms. For instance, DFT calculations at the B3LYP/6-31G(d) level have been employed to study the [3+2] cycloaddition reaction of a thiocarbonyl ylide with (E)-4,4,4-trifluoro-4-phenylbut-3-en-2-one, a derivative of this compound. iau.ir

These studies analyze DFT-based reactivity indices, which can characterize the molecule as a strong electrophile. iau.ir The analysis of Parr functions, derived from DFT, helps in predicting the regioselectivity of reactions by identifying the most favorable sites for nucleophilic or electrophilic attack. iau.ir Furthermore, the global electron density transfer (GEDT) calculated at the transition state provides insights into the polar nature of the reaction. iau.ir In the case of the aforementioned cycloaddition, the calculated GEDT indicated a notable polar character for the pseudoradical type reaction. iau.ir

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound and its derivatives is crucial for understanding its three-dimensional structure and the associated energy landscape. Studies on related compounds, such as (E)-4-phenylbut-3-en-2-one derivatives, have utilized methods like the HF/6-31G(d) level of theory to determine equilibrium geometries. researchgate.net These calculations have shown that various trial conformations tend to collapse into a planar configuration with C_s symmetry. researchgate.net

The study of intramolecular hydrogen bonding in similar molecules, like benzoylacetone (B1666692) (1-phenyl-1,3-butanedione), using Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD), reveals the dynamics of the molecule's structure. rsc.orgmdpi.com The analysis of the two-dimensional free-energy landscape as a function of reaction coordinates and interatomic distances can show, for example, that a hydrogen atom between two oxygen atoms may adopt a slightly asymmetrical position within a single potential well. rsc.orgmdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, including molecular dynamics, are employed to study the behavior of this compound in various environments. For example, molecular dynamics simulations have been used to investigate the adsorption behavior of 4-phenylbut-3-en-2-one on a tin surface. electrochemsci.org These simulations can reveal how the molecule interacts with the surface, providing insights into processes like electroplating. The results can indicate that the molecule adsorbs onto the surface through its active centers, which include carbon, oxygen, and hydrogen atoms. electrochemsci.org

Quantum Topological Molecular Similarity (QTMS) Studies

Quantum Topological Molecular Similarity (QTMS) is a novel method used in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netrsc.org This approach utilizes topological descriptors derived from ab initio wave functions to describe the electronic structure of molecules. researchgate.netrsc.org These descriptors are based on quantum mechanical properties evaluated at bond critical points (BCPs), which are saddle points in the electron density. researchgate.netrsc.org

QTMS has been successfully applied to a QSAR study of the antitumor activity of fifteen (E)-1-phenylbut-1-en-3-ones. researchgate.netrsc.org In this study, QTMS was able to highlight a region in the molecule, including the active center for a Michael addition, which is believed to be responsible for its biological activity. rsc.org This finding independently confirmed previous hypotheses about the molecule's mode of action. rsc.org The QTMS method, in conjunction with partial least squares (PLS) analysis, has yielded statistically valid regression models. rsc.orgnih.govacs.org

Applications of 1 Phenylbut 3 En 2 One in Complex Organic Synthesis and Material Science

Role as a Key Building Block in Heterocyclic Compound Synthesis

The reactive nature of 1-phenylbut-3-en-2-one and related enones makes them important starting materials for synthesizing a variety of heterocyclic compounds. The conjugated system is susceptible to a range of addition and cyclization reactions, enabling the construction of diverse ring systems.

Pyran and Pyridinone Synthesis Activated enones, such as benzylideneacetones, which are isomers of this compound, are utilized in the synthesis of pyran and pyridinone derivatives. For instance, reactions involving these enones can lead to the formation of 4-oxo-2-aryl-6-phenyl-4H-pyran-3-carbonitrile or 3-methoxy-5-phenyl-1H-pyridin-2-one. organic-chemistry.org These syntheses capitalize on the electrophilic nature of the enone to build the heterocyclic framework. The general strategy often involves multicomponent reactions where the enone reacts with other building blocks to form the final ring structure. rsc.orgnih.gov

Thiazole Synthesis Thiazole rings, which are common motifs in pharmaceuticals, can be synthesized from phenylbutenone derivatives. A notable example involves a three-step synthesis starting from the related compound (E)-4-phenyl-3-buten-2-one. This process includes the reduction of the ketone to an allylic alcohol, followed by an iridium-catalyzed isomerization and C-Cl bond formation to yield an α-chloroketone. The final step is the reaction of this intermediate with thiourea (B124793) to form the 2-aminothiazole (B372263) ring, specifically 5-benzyl-4-methyl-2-aminothiazolium hydrochloride, which was isolated with a 76% yield over the three steps. researchgate.net

Azabicyclo Compounds from Related Enones While direct synthesis from this compound is less documented, the enone functional group is a cornerstone in the synthesis of complex azabicyclic systems. A common strategy is the intramolecular 1,4-addition (or conjugate addition) of an amine onto an enone. In this approach, a precursor molecule containing both an amine and an enone separated by a suitable linker is induced to cyclize. This acid-catalyzed cyclization leads to the formation of a bicyclic amino ketone, which serves as the core of the azabicyclo compound. ceon.rs This methodology highlights the importance of the enone scaffold in constructing intricate, nitrogen-containing bicyclic structures found in many natural products and biologically active molecules. nih.govgoogle.com

Table 1: Heterocyclic Synthesis from Phenylbutenone and Related Enones

| Starting Enone Type | Heterocycle Formed | Key Reaction Type |

|---|---|---|

| (E)-4-Phenyl-3-buten-2-one | 2-Aminothiazole | Reduction, Isomerization, Cyclization with thiourea researchgate.net |

| Benzylideneacetones | Pyran / Pyridinone | Multicomponent Condensation/Cyclization organic-chemistry.org |

| Enone Intermediates | Azabicyclo compounds | Intramolecular 1,4-Amine Addition ceon.rs |

Precursor for Advanced Chemical Intermediates

The reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of more complex molecules, particularly within the pharmaceutical industry.

A derivative, 3-amino-1-phenyl-2-buten-1-one, is recognized as a crucial intermediate in the synthesis of various pharmaceuticals and other organic compounds. chemicalpapers.com Its chemical versatility allows it to be a starting point for a diverse range of medicinal compounds. chemicalpapers.com

Furthermore, the related alcohol, 1-phenyl-3-buten-1-ol (B1198909), serves as a precursor for creating reference standards for pharmaceutical quality control. Specifically, it is used to synthesize impurities of Propafenone, a class IC antiarrhythmic drug used to treat irregular heartbeats. nih.gov The ability to synthesize potential impurities and metabolites is critical for ensuring the safety and efficacy of pharmaceutical products.

Table 2: this compound Derivatives as Pharmaceutical Intermediates

| Precursor Compound | Application | Related Pharmaceutical |

|---|---|---|

| 3-Amino-1-phenyl-2-buten-1-one | Intermediate for drug synthesis chemicalpapers.com | Various Drugs |

| 1-Phenyl-3-buten-1-ol | Precursor for impurity synthesis | Propafenone nih.gov |

Investigation as a Monomer in Polymer Chemistry

The potential of vinyl ketones to act as monomers in polymerization reactions has led to investigations into their use for creating specialized polymers. A derivative of the subject compound, 1-phenylbut-3-ene-1,2-dione, has been specifically studied for its potential to form photodegradable polymers. chemicalpapers.comrsc.org

The interest in this monomer stems from its 1,2-dicarbonyl structure, which is analogous to benzil. chemicalpapers.com Such structures are known to absorb light at wavelengths greater than 400 nm, a region considered harmless to human tissue. The goal was to create polymers that could degrade upon exposure to such light, potentially through a Norrish type II reaction, which involves the cleavage of the polymer backbone. rsc.orgresearchgate.net

Q & A

Q. What experimental protocols are recommended for synthesizing 1-phenylbut-3-en-2-one with high purity and yield?

Synthesis typically involves Claisen-Schmidt condensation between acetophenone and acetaldehyde under basic conditions (e.g., NaOH or KOH). Key steps include:

- Temperature control (40–60°C) to minimize side reactions like polymerization .

- Solvent selection (e.g., ethanol or methanol) to enhance reaction efficiency.

- Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Yield optimization through stoichiometric adjustments (e.g., 1:1.2 molar ratio of acetophenone to aldehyde). Validate purity using GC-MS or HPLC .

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm α,β-unsaturated ketone signals (e.g., vinyl proton at δ 6.5–7.0 ppm, carbonyl carbon at δ 195–205 ppm) .

- IR : Detect C=O stretch (~1700 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹).

- Chromatography : Use TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) for rapid purity checks.

- X-ray crystallography : Resolve crystal structure with SHELXL for absolute stereochemical confirmation .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation or dimerization.

- Avoid prolonged exposure to light (UV-sensitive due to conjugated π-system).

- Monitor degradation via periodic NMR or HPLC analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic and mechanistic behavior of this compound in reaction pathways?

- Perform density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to:

- Map potential energy surfaces for reactions like Diels-Alder cycloadditions.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.

- Validate computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Q. How can researchers design enantioselective syntheses of chiral analogs of this compound?

Q. What methodologies are effective for studying the kinetic vs. thermodynamic control in reactions involving this compound?

- Conduct time-resolved experiments:

- Quench reactions at intervals and analyze product ratios (GC-MS).

- Vary temperature (e.g., 25°C vs. 80°C) to shift equilibrium.

- Compute activation energies (ΔG‡) via Eyring plots .

Data Analysis and Validation

Q. How should researchers address outliers in spectroscopic or chromatographic datasets for this compound?

Q. Table 1. Comparative Analytical Techniques for this compound

| Technique | Application | Limitations |

|---|---|---|

| NMR | Structural elucidation | Requires high-purity samples |

| X-ray diffraction | Absolute stereochemistry | Single crystals required |

| DFT calculations | Reaction mechanism modeling | Computationally intensive |

Methodological Recommendations

- Hypothesis-driven design : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure studies .

- Software tools : SHELXL for crystallography , Gaussian for DFT , and ORTEP-III for molecular graphics .

- Data transparency : Publish raw datasets and crystallographic CIF files in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.